((2S)-3-([1,1'-Biphenyl]-4-yl)-2-((hydroxy((1R)-1-(((1-(isobutyryloxy)ethoxy)carbonyl)amino)ethyl)phosphoryl)methyl)propanoyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “((2S)-3-([1,1’-Biphenyl]-4-yl)-2-((hydroxy((1R)-1-(((1-(isobutyryloxy)ethoxy)carbonyl)amino)ethyl)phosphoryl)methyl)propanoyl)-L-alanine” is a complex organic molecule. It features a biphenyl group, a phosphoryl group, and an alanine derivative. Such compounds are often of interest in medicinal chemistry and biochemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the biphenyl group, the introduction of the phosphoryl group, and the coupling with the alanine derivative. Typical reaction conditions might include:
Formation of Biphenyl Group: This can be achieved through Suzuki coupling reactions using palladium catalysts.
Introduction of Phosphoryl Group: This step might involve phosphorylation reactions using reagents like phosphorus oxychloride or phosphoryl chloride.
Coupling with Alanine Derivative: This could involve peptide coupling reactions using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and rigorous purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the phosphoryl group.
Substitution: Substitution reactions might occur at the biphenyl group or the alanine derivative.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it could be studied for its interactions with proteins, enzymes, or other biomolecules.
Medicine
In medicine, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, it could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound interacts with an enzyme, it might inhibit or activate the enzyme’s activity. The molecular targets could include proteins, nucleic acids, or cell membranes, and the pathways involved might include signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- **(2S)-3-([1,1’-Biphenyl]-4-yl)-2-((hydroxy((1R)-1-(((1-(isobutyryloxy)ethoxy)carbonyl)amino)ethyl)phosphoryl)methyl)propanoyl)-L-alanine
- **(2S)-3-([1,1’-Biphenyl]-4-yl)-2-((hydroxy((1R)-1-(((1-(isobutyryloxy)ethoxy)carbonyl)amino)ethyl)phosphoryl)methyl)propanoyl)-L-alanine
Uniqueness
The uniqueness of this compound might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
CAS No. |
1206514-50-2 |
---|---|
Molecular Formula |
C28H37N2O9P |
Molecular Weight |
576.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-[1-(2-methylpropanoyloxy)ethoxycarbonylamino]ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H37N2O9P/c1-17(2)27(34)38-20(5)39-28(35)30-19(4)40(36,37)16-24(25(31)29-18(3)26(32)33)15-21-11-13-23(14-12-21)22-9-7-6-8-10-22/h6-14,17-20,24H,15-16H2,1-5H3,(H,29,31)(H,30,35)(H,32,33)(H,36,37)/t18-,19+,20?,24+/m0/s1 |
InChI Key |
ODSBYECYRZQRIK-LLHTUKDZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CP(=O)([C@H](C)NC(=O)OC(C)OC(=O)C(C)C)O |
Canonical SMILES |
CC(C)C(=O)OC(C)OC(=O)NC(C)P(=O)(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)NC(C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.